Epiequisetin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

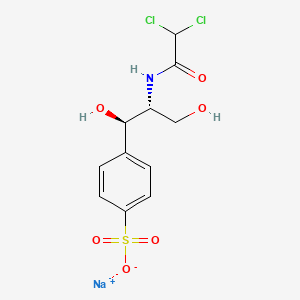

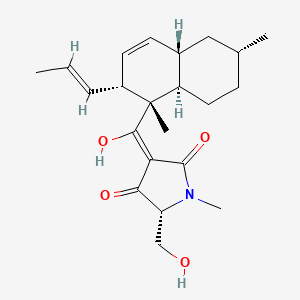

Epiequisetin is a fungal metabolite and an epimer of equisetin . It is a tetramic acid derivative which was isolated from a marine sponge-derived fungus Fusarium equiseti . It inhibits HIV-1 integrase 3’ end-processing and strand transfer activities . Epiequisetin is phytotoxic and inhibits the germination of various seeds and growth of young seedlings .

Physical And Chemical Properties Analysis

Epiequisetin has a molecular formula of C22H31NO4 and a molecular weight of 373.5 . It is soluble in DMSO .科学的研究の応用

Anti-Cancer Effects

- Cytotoxicity : It demonstrates cytotoxicity against prostate cancer cell lines (LNCaP, 22Rv1, DU145, and PC-3), with the lowest IC50 value observed in PC-3 cells .

- Cell Cycle Regulation : It blocks the cell cycle at the G1 phase, impacting cell proliferation .

- Protein Regulation : 5’-Epiequisetin modulates proteins involved in cell survival (e.g., survivin), cell migration (beta-catenin and cadherins), and cell cycle control (PI3K, Akt, phosphorylated Akt) .

Pharmacotherapy for Prostate Cancer

In vivo studies demonstrate that 5’-Epiequisetin significantly inhibits prostate cancer progression. It achieves this by regulating protein expression related to apoptosis (DR5, caspase 8), survival (survivin), and migration (cadherins) in mice .

Potential Lead Compound

Given its anti-cancer effects both in vitro and in vivo, 5’-Epiequisetin holds promise as a lead compound for developing novel pharmacotherapies against prostate cancer .

作用機序

Target of Action

Epiequisetin, also known as 5’-Epiequisetin, is a tetramic acid derivative that has shown cytotoxicity against various prostate cancer cell lines . The primary targets of Epiequisetin are proteins responsible for cell proliferation, apoptosis, and migration . These include PI3K, Akt, phosphorylated Akt, and proteins which control the cell cycle .

Mode of Action

Epiequisetin interacts with its targets to regulate their expression . It upregulates the expression of DR5 and cleave-caspase 3, which play important roles in the process of apoptosis . When DR5 is silenced, the proportion of apoptotic cells induced by Epiequisetin remarkably declines . Epiequisetin also downregulates the expression of survivin, which plays a key role in the process of survival and apoptosis .

Biochemical Pathways

Epiequisetin impacts several biochemical pathways. It regulates the expression of proteins that control the cell cycle, thus blocking the cell cycle at the G1 phase . It also impacts beta-catenin and cadherins, which are associated with cell migration .

Result of Action

Epiequisetin has shown an anti-prostate cancer effect by inducing apoptosis and inhibiting cell proliferation and migration both in vitro and in vivo . It significantly inhibits the progression of prostate cancer in mice, accompanied by regulating the protein expression of DR5, caspase 8, survivin, and cadherins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Epiequisetin. It is known that environmental signals can influence gene expression and subsequent health outcomes

特性

IUPAC Name |

(3E,5R)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQBPPQLRODXET-YPFNAWONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@H](N(C3=O)C)CO)/O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epiequisetin | |

Q & A

Q1: What is the mechanism of action of Epiequisetin in prostate cancer cells?

A1: Epiequisetin exhibits its anti-cancer effects through multiple mechanisms. Research suggests that it induces apoptosis (programmed cell death) in prostate cancer cells by:

- Upregulating DR5 and Cleave-Caspase 3: Epiequisetin increases the expression of death receptor 5 (DR5) and cleaved caspase 3, both crucial players in the apoptotic pathway []. This effect was confirmed by silencing DR5, which led to a decrease in Epiequisetin-induced apoptosis [].

- Downregulating Survivin: Epiequisetin reduces the expression of Survivin, a protein known to inhibit apoptosis and promote cell survival [].

- Cell Cycle Arrest: Epiequisetin causes cell cycle arrest at the G1 phase, preventing cell division and proliferation [].

- Modulating PI3K/Akt Pathway: It influences the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and proliferation [].

- Targeting Beta-catenin and Cadherins: Epiequisetin affects Beta-catenin and cadherin proteins, which are involved in cell adhesion and migration [].

Q2: What is the source of Epiequisetin, and are there any other notable activities associated with this compound?

A2: Epiequisetin, a tetramic acid derivative, was first isolated from the marine sponge-derived fungus Fusarium equiseti [, ]. Beyond its promising anti-cancer activity, Epiequisetin also exhibits:

- Anti-Vibrio activity: Epiequisetin demonstrates inhibitory effects against various Vibrio species, a genus of bacteria known to cause diseases in aquatic animals [].

Q3: Has the efficacy of Epiequisetin been tested in a living model? What were the results?

A3: Yes, the efficacy of Epiequisetin has been evaluated in vivo using a mouse model of prostate cancer. The results demonstrated that Epiequisetin significantly inhibited prostate cancer progression in these mice []. This anti-cancer effect was accompanied by the regulation of key proteins such as DR5, caspase 8, Survivin, and cadherins in vivo, supporting the in vitro findings [].

Q4: Are there any analytical methods available for the detection and quantification of Epiequisetin?

A4: While specific details regarding analytical methods for Epiequisetin were not provided in the presented research, it can be inferred that techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are likely employed for the isolation, characterization, and quantification of Epiequisetin from its natural sources and biological samples [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)

![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)

![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)